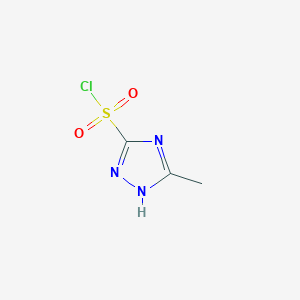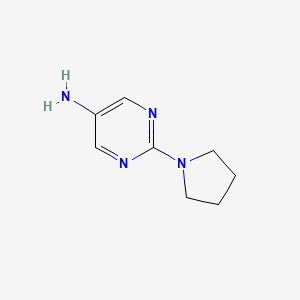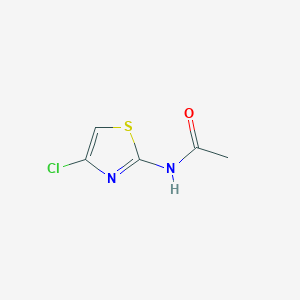
5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Descripción general
Descripción
5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClN3O2S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-methyl-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group . The general reaction scheme is as follows:
5-Methyl-4H-1,2,4-triazole+Chlorosulfonic acid→5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of solvents such as acetonitrile or dimethylformamide (DMF) can facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the sulfonyl chloride group with a nucleophile, such as an amine or alcohol.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Oxidation and reduction: The products vary based on the specific redox reaction conditions.
Aplicaciones Científicas De Investigación
5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Biological studies: Researchers use this compound to study enzyme interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 5-methyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms.
Sulfonyl chlorides: Other sulfonyl chloride compounds, such as methanesulfonyl chloride and benzenesulfonyl chloride, have similar reactivity but different structural features.
Uniqueness
5-Methyl-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to its specific combination of a triazole ring and a sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMYUNQRBGRKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)



![Pyrrolo[1,2-B]pyridazin-4(1H)-one](/img/structure/B1426078.png)

